molecular formula C20H16O B14005370 BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL- CAS No. 59056-51-8

BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL-

Cat. No.: B14005370
CAS No.: 59056-51-8
M. Wt: 272.3 g/mol
InChI Key: WMUWRZYWFWFVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,12-Dimethylbenz(a)anthracen-5-ol (CAS No. 57-97-6; molecular formula C₂₀H₁₆O) is a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) 7,12-dimethylbenz(a)anthracene (DMBA). Structurally, it features a benz(a)anthracene backbone with methyl groups at the 7- and 12-positions and a hydroxyl group at the 5-position. Notably, steric hindrance from the 12-methyl group shifts the equilibrium between its enol (hydroxy) and keto tautomers, favoring the keto form (7,12-dimethylbenz(a)anthracen-5(6H)-one) under physiological conditions .

DMBA derivatives are extensively studied for their carcinogenic properties. The compound is classified as a hazardous substance with acute health effects, including skin/eye irritation and respiratory distress upon exposure . Chronic exposure is linked to carcinogenicity, as demonstrated in dermal studies with Swiss CD-1 mice .

Properties

CAS No.

59056-51-8

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

7,12-dimethylbenzo[a]anthracen-5-ol

InChI

InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11,21H,1-2H3

InChI Key

WMUWRZYWFWFVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Catalyst/Reagents Yield (%) Scalability Key Advantage
Pd-mediated coupling Pd(OAc)₂, NH₂Boc 70–80 Moderate High selectivity
Cu-catalyzed CuI, NaOH 65–75 High Cost-effective
Nitration-reduction HNO₃, H₂/Pd-C ~50 Low No specialized catalysts
Diol epoxide hydrolysis H₂SO₄, H₂O 40–55 Low Mimics metabolic pathways ()

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-7,12-dimethylbenz(a)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

Scientific Research Applications

Mechanism of Action

5-Hydroxy-7,12-dimethylbenz(a)anthracene exerts its effects primarily through the formation of DNA adducts. These adducts result from the compound’s metabolic activation, which involves enzymes such as cytochrome P450. The DNA adducts can cause mutations, leading to carcinogenesis. The compound also affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and toxicological differences between 7,12-dimethylbenz(a)anthracen-5-ol and related compounds:

Compound 7,12-Dimethylbenz(a)anthracen-5-ol 5-Benzyl-6,6a,12-triazobenzo[a]anthracen-7-one 7,12-Dimethylbenz(a)anthracene (DMBA)
Molecular Formula C₂₀H₁₆O C₂₂H₁₅N₃O C₂₀H₁₆
Key Substituents - 7,12-dimethyl
- 5-hydroxy/keto
- Benzyl
- Triazole ring
- 7-keto
- 7,12-dimethyl
Synthesis Tautomerization from enol to keto form Reflux of compound 9 with methyl anthranilate/TEA Derived from benz(a)anthracene methylation
Physical Properties Yellow crystalline solid; mp not reported Yellow crystals; mp 176–178°C Yellow-green solid; mp ~122°C
Reactivity Keto-enol tautomerism; oxidizable Stable under synthesis conditions High reactivity with electrophiles
Carcinogenicity Confirmed (dermal studies) Not reported Potent carcinogen (NTP classification)
Health Hazards Acute irritation; carcinogenic Limited data Carcinogenic; environmental hazard

Key Differences:

In contrast, 5-benzyl-6,6a,12-triazobenzo[a]anthracen-7-one contains a benzyl group and triazole ring, which may confer stability and reduce carcinogenicity .

Tautomerism and Reactivity: Steric effects from the 12-methyl group in 7,12-dimethylbenz(a)anthracen-5-ol drive keto-enol equilibrium, a feature absent in DMBA and its triazole derivative. This tautomerism may influence its interaction with cellular targets (e.g., DNA adduct formation) .

Toxicity Profiles: DMBA and its hydroxylated derivative are both carcinogenic, but the latter’s hydroxyl group may modulate toxicity. For example, hydroxylation could facilitate detoxification via Phase II metabolism (e.g., glucuronidation) or increase oxidative stress via redox cycling . The triazole derivative () lacks reported carcinogenicity, likely due to reduced metabolic activation from the electron-withdrawing triazole and benzyl groups .

Synthetic Accessibility :

  • 7,12-Dimethylbenz(a)anthracen-5-ol’s synthesis involves tautomerization under physiological conditions, whereas the triazole derivative requires multistep synthesis with anthranilic acid and triethylamine .

Mechanistic and Toxicological Insights

  • Metabolic Activation: DMBA derivatives are pro-carcinogens requiring enzymatic activation (e.g., cytochrome P450-mediated epoxidation) to form DNA-binding electrophiles. The hydroxyl group in 7,12-dimethylbenz(a)anthracen-5-ol may compete with epoxidation, altering metabolite profiles .
  • The hydroxylated derivative’s increased polarity may reduce environmental persistence but enhance bioavailability in aqueous systems .

Q & A

Q. Table 1: Physical Properties of DMBA

PropertyValueReference
Melting Point122–123°C
Boiling Point183–184°C at 765 mmHg
Density0.9 g/mL at 25°C
LogP5.76

How does the keto-enol tautomerism of DMBA derivatives influence their reactivity in carcinogenesis studies?

Advanced Question
The 5-hydroxy-DMBA derivative exists predominantly in the keto form (7,12-dimethylbenz[a]anthracen-5(6H)-one) due to steric hindrance from the 12-methyl group. This equilibrium impacts metabolic activation:

  • Reactive Species : The keto form facilitates cytochrome P450-mediated epoxidation, forming diol-epoxides that bind DNA .
  • Experimental Design : Use deuterated solvents in NMR to monitor tautomeric shifts. Kinetic studies (e.g., UV-Vis spectroscopy) quantify equilibrium constants under physiological conditions .

What experimental models are suitable for studying DMBA-induced carcinogenesis, and how do metabolic pathways vary?

Advanced Question

  • In Vivo Models :
    • Rodent Skin Carcinogenesis : Topical DMBA application induces squamous cell carcinoma via CYP1A1/1B1 activation to diol-epoxides .
    • Mammary Gland Tumors : Subcutaneous injection in rats targets epithelial cells, with metabolic activation by CYP1B1 .
  • In Vitro Systems :
    • Human Keratinocytes : Monitor DNA adduct formation (³²P-postlabeling) to assess mutagenicity .
    • Liver Microsomes : Compare species-specific CYP450 activity using LC-MS/MS metabolite profiling .

Q. Table 2: Carcinogenic Outcomes in Animal Models

ModelDose (mg/kg)Tumor TypeLatency (Weeks)Reference
Rat (skin)0.1–1.0Squamous cell carcinoma12–20
Mouse (mammary gland)5.0Adenocarcinoma24–30

How can researchers resolve contradictions in mutagenic vs. non-mutagenic carcinogenic outcomes of DMBA?

Advanced Question
Discrepancies arise from metabolite specificity:

  • Mutagenic Dihydrodiols : DMBA-3,4-dihydrodiol is mutagenic in Ames tests (Salmonella TA100), while DMBA-8,9-dihydrodiol is not .
  • Malignant Transformation : Non-mutagenic dihydrodiols (e.g., DMBA-5,6-dihydrodiol) induce oncogenic signaling via ROS-mediated pathways in cell lines .
    Methodology :
  • Use siRNA knockdown of CYP isoforms to isolate metabolic pathways.
  • Combine comet assays (DNA damage) and transcriptomics (oncogene activation) for mechanistic clarity .

What are the first-aid measures and medical monitoring requirements following DMBA exposure?

Basic Question

  • Dermal Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Ingestion : Do not induce vomiting; transport to hospital for gastric lavage .
  • Medical Monitoring : No specific biomarker exists. Baseline liver/kidney function tests and annual screenings are advised for chronic exposure .

What structural modifications reduce DMBA’s carcinogenicity while retaining utility in mechanistic studies?

Advanced Question

  • Methyl Group Removal : Demethylation at C7 or C12 reduces tumorigenicity by 90% in murine models .
  • Epoxide Stabilization : Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to block diol-epoxide formation .
  • Isotopic Labeling : Use ¹⁴C-DMBA for tracing metabolite distribution without altering reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.